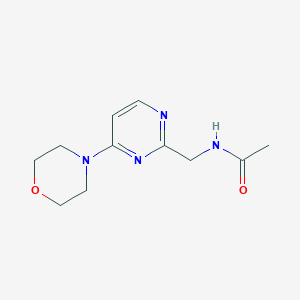
N-((4-morpholinopyrimidin-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-morpholinopyrimidin-2-yl)methyl)acetamide, also known as MPA, is a chemical compound that has been widely studied for its potential applications in scientific research. MPA has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
Several studies have synthesized and evaluated derivatives of N-((4-morpholinopyrimidin-2-yl)methyl)acetamide for their antibacterial and antifungal properties. For instance, biolabile 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides have shown excellent antibacterial activity against specific bacterial strains such as beta-Hemolytic streptococcus and Klebsiella pneumonia, as well as antifungal activity against fungi like Aspergillus flavus and Mucor (Kanagarajan, Thanusu, & Gopalakrishnan, 2010). Another study reported the synthesis of pyrimidine-triazole derivatives from 4-(4-aminophenyl)morpholin-3-one, exhibiting antimicrobial activity against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022).
Corrosion Inhibition
This compound and its analogs have been studied for their role as corrosion inhibitors. A specific compound, N-[morpholin-4-yl(phenyl)methyl]acetamide, demonstrated more than 90% inhibition efficiency on mild steel in hydrochloric acid solution, indicating its potential as a corrosion inhibitor in industrial applications (Nasser & Sathiq, 2016).
Drug Synthesis and Molecular Interaction Studies
Research has also focused on the synthesis and evaluation of novel derivatives for their interaction with biological molecules. For example, derivatives of this compound have been synthesized and their binding interactions with DNA and BSA (Bovine Serum Albumin) explored, indicating potential therapeutic applications (Raj, 2020).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with multiple receptors, which could suggest a broad spectrum of potential targets .
Mode of Action
Similar compounds have been found to inhibit certain kinases, suggesting that this compound may also interact with its targets in a similar manner .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, suggesting that this compound may also have a wide range of effects on different biochemical pathways .
Pharmacokinetics
Similar compounds have been used for pharmaceutical testing, suggesting that this compound may also have suitable pharmacokinetic properties for drug discovery .
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities, suggesting that this compound may also have similar effects .
Action Environment
Propriétés
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-9(16)13-8-10-12-3-2-11(14-10)15-4-6-17-7-5-15/h2-3H,4-8H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEFYRZZCSQLDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC=CC(=N1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

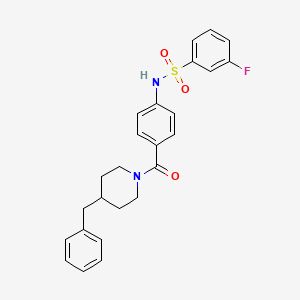
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2979176.png)
![8-(5-chloro-2-methylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2979177.png)
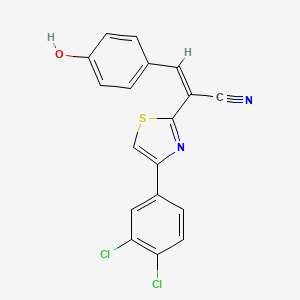
![3-(4-fluorophenyl)-7,9-dimethyl-1-(2-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2979183.png)
![[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B2979184.png)
![3,4-Difluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2979186.png)
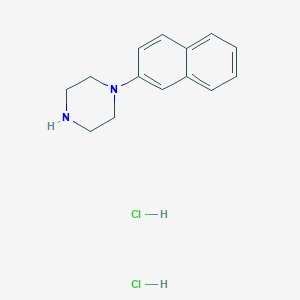
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2979189.png)
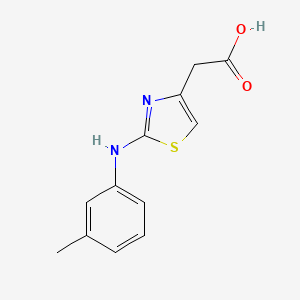
![1-(benzo[d]thiazol-2-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2979191.png)
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide](/img/structure/B2979194.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2979197.png)
